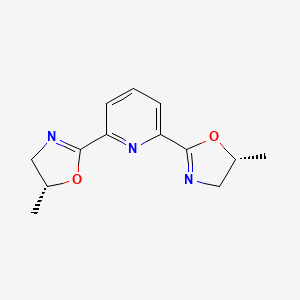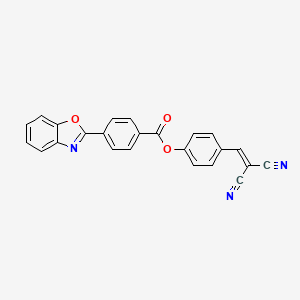
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole is a chiral compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group and a pyrrolidinyl group attached to the thiazole ring. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted thioamide with a pyrrolidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the efficiency of the cyclization reaction.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the thiazole ring into a more reduced form.
Substitution: The phenyl and pyrrolidinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -20 to 25°C.
Substitution: Halogenating agents, alkylating agents; temperatures ranging from 0-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-5-Phenyl-2-(pyrrolidin-2-yl)thiazole: The enantiomer of the (S)-form, with similar chemical properties but different biological activity.
5-Phenyl-2-(pyrrolidin-2-yl)oxazole: An oxazole analog with a similar structure but different electronic properties.
5-Phenyl-2-(pyrrolidin-2-yl)imidazole: An imidazole analog with distinct reactivity and biological activity.
Uniqueness
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or analogs. Its thiazole ring also imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14N2S |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
5-phenyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C13H14N2S/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2/t11-/m0/s1 |
InChI Key |
FAAHNTBFQALVRC-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(S2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1)C2=NC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



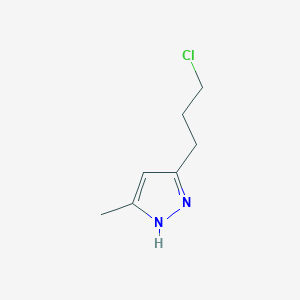
![1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12881815.png)
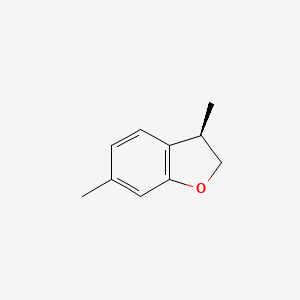
![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
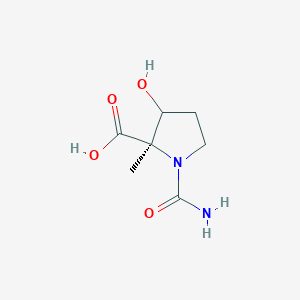
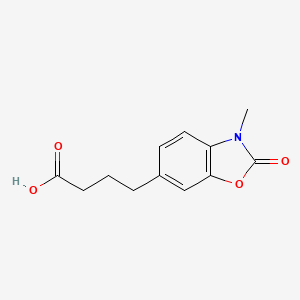
![2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide](/img/structure/B12881858.png)
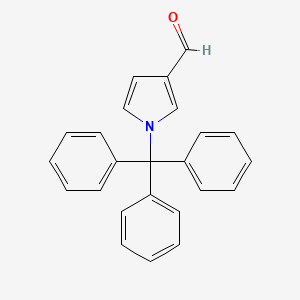
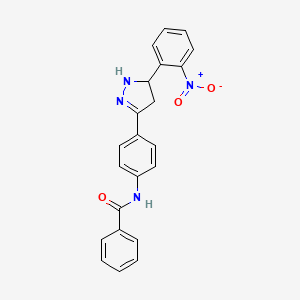
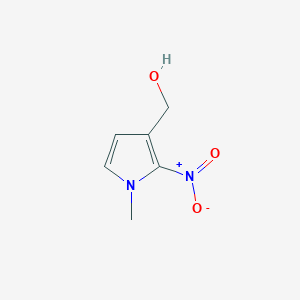
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
